

Investigating WNK Signaling with STOCK2S-26016: A Technical Guide

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Compound of Interest

Compound Name: STOCK2S-26016

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Abstract

The With-No-Lysine (WNK) signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a promising target for novel therapeutics. This technical guide provides an in-depth overview of **STOCK2S-26016**, a small molecule inhibitor of the WNK signaling cascade. We will explore its mechanism of action, present key quantitative data on its efficacy, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers utilizing **STOCK2S-26016** to probe WNK signaling in various physiological and pathological contexts.

Introduction to WNK Signaling and STOCK2S-26016

The WNK family of serine/threonine kinases (WNK1, WNK2, WNK3, WNK4) are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1) kinases.[1][2] Activated SPAK/OSR1, in turn, phosphorylate and activate downstream ion cotransporters, including the Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][3][4] This signaling cascade plays a crucial role in regulating electrolyte balance and blood pressure. Dysregulation of the WNK pathway is implicated in hypertension and other disorders.

STOCK2S-26016 is a chemical compound identified as an inhibitor of the WNK signaling pathway. It functions not by directly inhibiting the kinase activity of WNK enzymes, but by

disrupting the crucial protein-protein interaction between WNKs and their downstream targets, SPAK and OSR1. Specifically, **STOCK2S-26016** binds to the conserved C-terminal (CCT) domain of SPAK/OSR1, thereby preventing the binding of WNK1 and WNK4. This allosteric inhibition mechanism offers a potentially more specific means of modulating the pathway compared to ATP-competitive kinase inhibitors.

Quantitative Data

The inhibitory effects of **STOCK2S-26016** on the WNK signaling pathway have been quantified in various assays. The following tables summarize the key findings.

Target	IC50	Assay Type	Reference
WNK4	16 μ M	WNK-SPAK Binding Assay	
WNK1	34.4 μ M	WNK-SPAK Binding Assay	

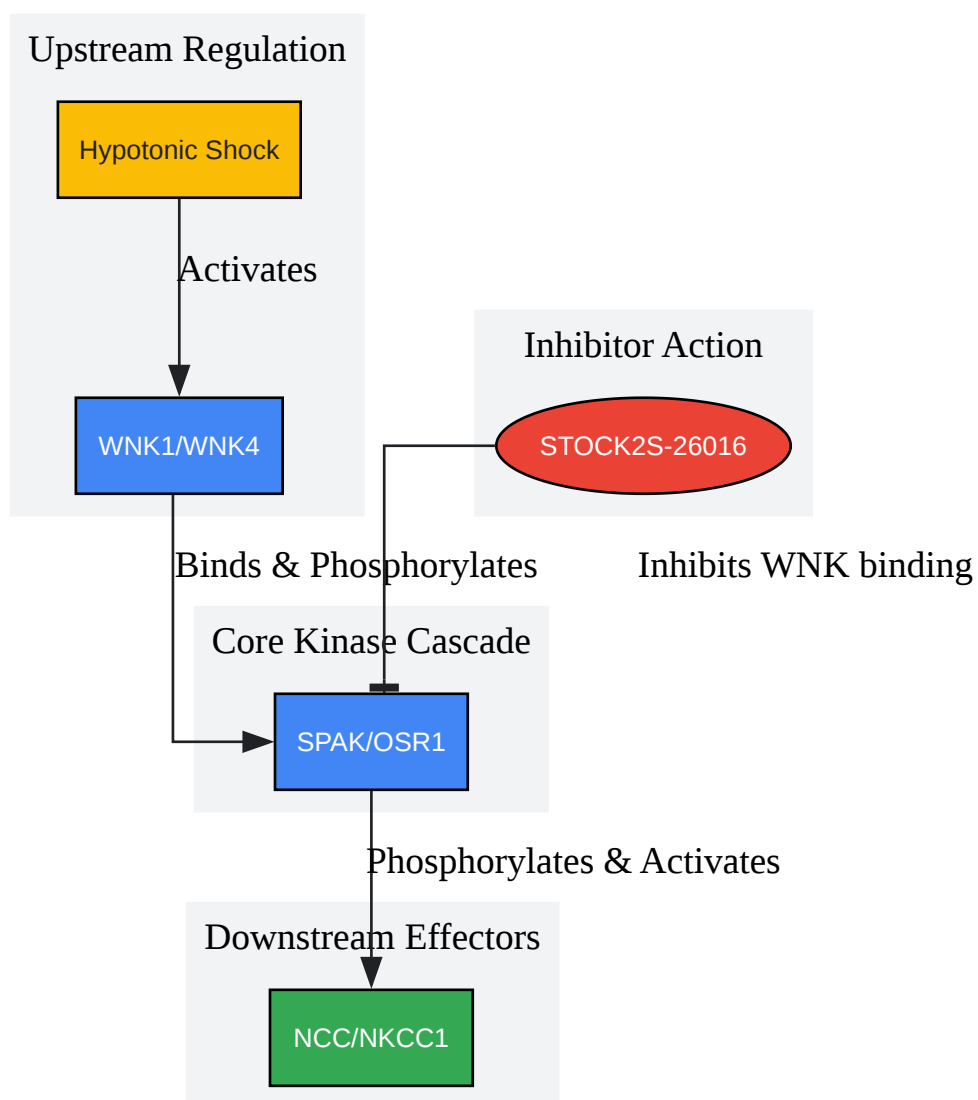
Table 1: In Vitro
Inhibitory Activity of
STOCK2S-26016.

Cell Line	Treatment	Effect on SPAK Phosphorylation	Effect on NCC/NKCC 1 Phosphorylation	Concentration Range	Reference
mpkDCT	STOCK2S-26016	Dose-dependent reduction	Dose-dependent reduction of NCC phosphorylation	25-200 μ M	
MOVAS	STOCK2S-26016	Dose-dependent reduction	Dose-dependent reduction of NKCC1 phosphorylation	50-200 μ M	

Table 2:
Cellular
Activity of
STOCK2S-
26016.

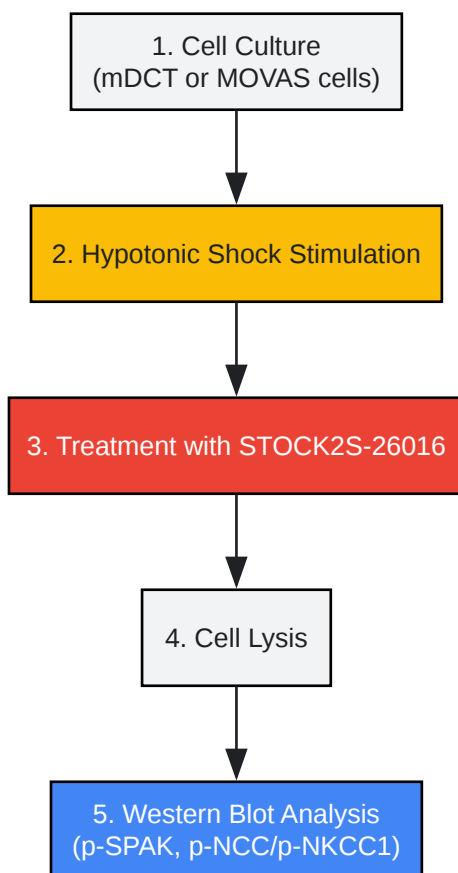
Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action of **STOCK2S-26016** and the experimental approaches to study it, the following diagrams are provided.



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Caption: WNK Signaling Pathway and the inhibitory action of **STOCK2S-26016**.



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